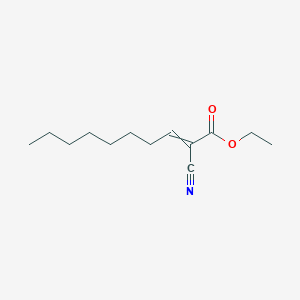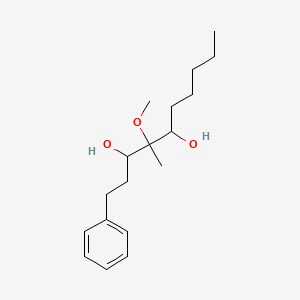
4-Methoxy-4-methyl-1-phenyldecane-3,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-4-methyl-1-phenyldecane-3,5-diol is an organic compound with the molecular formula C18H28O3 It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to a decane backbone with two hydroxyl groups at the 3rd and 5th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methyl-1-phenyldecane-3,5-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Decane Backbone: The decane backbone can be synthesized through a series of alkylation reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation.
Addition of Hydroxyl Groups: Hydroxyl groups are added through hydroxylation reactions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Methoxylation and Methylation: The methoxy and methyl groups are introduced through methylation reactions using methyl iodide (CH3I) and methanol (CH3OH) under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
4-Methoxy-4-methyl-1-phenyldecane-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-Methoxy-4-methyl-1-phenyldecane-3,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Methoxy-4-methyl-1-phenyldecane-3,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Similar Compounds
- 4-Methoxy-4-methyl-1-phenylpentane-3,5-diol
- 4-Methoxy-4-methyl-1-phenylhexane-3,5-diol
- 4-Methoxy-4-methyl-1-phenylheptane-3,5-diol
Uniqueness
4-Methoxy-4-methyl-1-phenyldecane-3,5-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its longer decane backbone compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.
属性
CAS 编号 |
185509-47-1 |
|---|---|
分子式 |
C18H30O3 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
4-methoxy-4-methyl-1-phenyldecane-3,5-diol |
InChI |
InChI=1S/C18H30O3/c1-4-5-7-12-16(19)18(2,21-3)17(20)14-13-15-10-8-6-9-11-15/h6,8-11,16-17,19-20H,4-5,7,12-14H2,1-3H3 |
InChI 键 |
FWQINMJOPRFJKG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C(C)(C(CCC1=CC=CC=C1)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


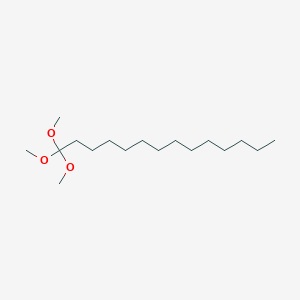

![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
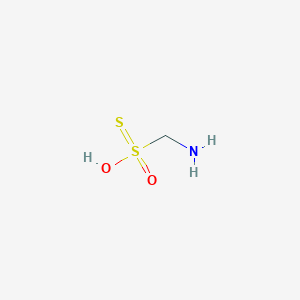
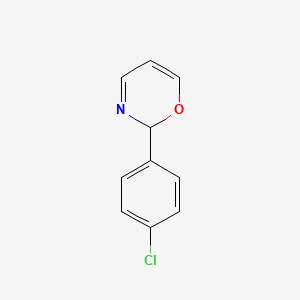
![2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12553886.png)

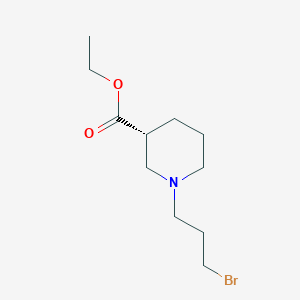
![Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-](/img/structure/B12553895.png)

![N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide](/img/structure/B12553905.png)
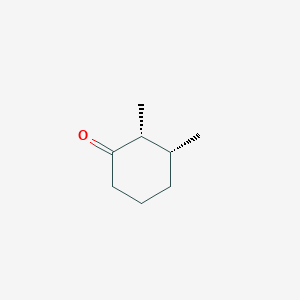
![4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine](/img/structure/B12553909.png)
